2-(Phenylsulfanyl)heptanal
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Overview
Description
2-(Phenylsulfanyl)heptanal is an organic compound characterized by the presence of a phenylsulfanyl group attached to a heptanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)heptanal can be achieved through several methods. One common approach involves the reaction of heptanal with a phenylsulfanyl reagent under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine in a solvent like diethyl ether . The reaction mixture is typically stirred and heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as tosyl azide can be used for substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid
Reduction: 2-(Phenylsulfanyl)heptanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-(Phenylsulfanyl)heptanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of fragrances and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)heptanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by inhibiting the growth of certain fungi through the emission of volatile organic compounds . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Heptanal: A simple aldehyde with a similar heptanal backbone but lacking the phenylsulfanyl group.
2-Propylheptanol: An oxo alcohol with a similar carbon chain length but different functional groups.
Uniqueness
2-(Phenylsulfanyl)heptanal is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
35809-27-9 |
---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-phenylsulfanylheptanal |
InChI |
InChI=1S/C13H18OS/c1-2-3-5-10-13(11-14)15-12-8-6-4-7-9-12/h4,6-9,11,13H,2-3,5,10H2,1H3 |
InChI Key |
QNHDNVVJXIUCJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
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